Quetiapine D4 fumarate

Catalog No.
S917115
CAS No.
1185247-12-4
M.F
C25H29N3O6S
M. Wt
507.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quetiapine D4 fumarate

CAS Number

1185247-12-4

Product Name

Quetiapine D4 fumarate

IUPAC Name

2-[2-(4-benzo[b][1,4]benzothiazepin-6-yl-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)ethoxy]ethanol;(E)-but-2-enedioic acid

Molecular Formula

C25H29N3O6S

Molecular Weight

507.6 g/mol

InChI

InChI=1S/C21H25N3O2S.C4H4O4/c25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21;5-3(6)1-2-4(7)8/h1-8,25H,9-16H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/i9D2,10D2,11D2,12D2;

InChI Key

VRHJBWUIWQOFLF-SMODUGIXSA-N

SMILES

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O

Synonyms

2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl-d8)ethoxy]ethanol(2E)-2-Butenedioate;

Canonical SMILES

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O

Isomeric SMILES

[2H]C1(C(N(C(C(N1CCOCCO)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3SC4=CC=CC=C42)([2H])[2H])[2H].C(=C/C(=O)O)\C(=O)O

Deuterium Labeling:

Quetiapine D4 fumarate is a derivative of quetiapine fumarate, a medication commonly used to treat schizophrenia and bipolar disorder. The key difference lies in the presence of four deuterium atoms (heavy hydrogen isotopes) incorporated into the molecule at specific positions. This isotopic substitution serves a specific purpose in scientific research.

Deuterium labeling is a technique employed to track the fate of a molecule within an organism or biological system. Because the added deuterium atoms possess a slightly different mass compared to regular hydrogen, they can be distinguished through specialized analytical techniques like mass spectrometry. This allows researchers to monitor the absorption, distribution, metabolism, and excretion of the labeled molecule, providing valuable insights into its pharmacokinetics and potential mechanisms of action.

Applications in Pharmacokinetic Studies:

Quetiapine D4 fumarate finds particular application in pharmacokinetic studies investigating the behavior of quetiapine in the human body. By administering the deuterium-labeled version alongside the regular medication, researchers can accurately differentiate between the two forms using mass spectrometry. This enables them to precisely measure the absorption rate, distribution in tissues, metabolism pathways, and elimination of quetiapine, offering a deeper understanding of its overall pharmacokinetics.

Potential for In Vivo Studies:

Beyond pharmacokinetic investigations, Quetiapine D4 fumarate holds potential for in vivo studies exploring the therapeutic effects and mechanisms of action of quetiapine. By using the labeled version in conjunction with various research techniques, scientists could potentially gain further insights into:

  • Target engagement: Assessing how quetiapine interacts with its molecular targets in living tissues, providing valuable information on its mechanism of action at the cellular level.
  • Metabolomic profiling: Identifying and quantifying the metabolic products of quetiapine, aiding in understanding its potential interactions with other drugs and its overall impact on cellular processes.
  • Functional studies: Investigating the functional consequences of quetiapine binding to its targets in living cells or animal models, offering insights into its therapeutic effects at a physiological level.

Quetiapine D4 fumarate is a deuterium-labeled derivative of quetiapine fumarate, a medication primarily used as an atypical antipsychotic. The molecular formula for quetiapine D4 fumarate is C25H29N3O6SC_{25}H_{29}N_{3}O_{6}S with a molecular weight of approximately 503.61 g/mol . Quetiapine itself is known for its ability to act as an antagonist at dopamine D2 receptors and an agonist at serotonin 5-HT2A receptors, contributing to its therapeutic effects in treating conditions such as schizophrenia, bipolar disorder, and major depressive disorder .

Quetiapine D4 fumarate itself does not have a known mechanism of action. It serves as a research tool to study the mechanism of action of quetiapine, which is believed to involve interacting with various neurotransmitter receptors in the brain [].

  • Use in a well-ventilated area []
  • Wear appropriate personal protective equipment (PPE) like gloves and goggles when handling []
, primarily starting from dibenzothiazepinone. The key steps include:

  • Formation of 11-chloro-dibenzo[b,f][1,4]thiazepine: This is achieved by reacting dibenzothiazepinone with phosphorous oxychloride in the presence of triethylamine in an aromatic solvent like xylene at reflux temperatures .
  • Synthesis of Quetiapine: The chlorinated compound is then reacted with 2-(2-piperazin-1-ylethoxy)-ethanol to yield quetiapine after several processing steps .
  • Formation of Quetiapine Fumarate: Quetiapine is further reacted with fumaric acid at elevated temperatures, typically in a methanol solution, to produce quetiapine fumarate .

Quetiapine D4 fumarate exhibits significant biological activity as it retains the pharmacological properties of quetiapine. It functions primarily as:

  • Dopamine Receptor Antagonist: This action helps mitigate symptoms of psychosis and mood disorders.
  • Serotonin Receptor Agonist: This contributes to its antidepressant effects by enhancing serotonergic neurotransmission .

The deuterium labeling may also influence pharmacokinetics and metabolic stability, which can be crucial for research applications.

The synthesis methods for quetiapine D4 fumarate are similar to those for quetiapine fumarate but involve the incorporation of deuterium into the molecular structure. The process generally includes:

  • Preparation of Intermediate Compounds: Utilizing dibenzothiazepinone and other reagents under controlled conditions.
  • Deuteration: Specific methods to introduce deuterium into the compound during synthesis, often through isotopic exchange reactions or using deuterated solvents.
  • Final Reaction with Fumaric Acid: Combining the synthesized quetiapine with fumaric acid in a suitable solvent like methanol under controlled temperature conditions to yield the final product .

Quetiapine D4 fumarate is primarily utilized in research settings, particularly in pharmacokinetic studies due to its isotopic labeling. Its applications include:

  • Drug Development: Understanding the metabolism and efficacy of quetiapine.
  • Clinical Research: Investigating the pharmacodynamics and pharmacokinetics in various populations.

Studies on quetiapine D4 fumarate focus on its interactions with various receptors and its metabolic pathways. Notably:

  • Receptor Binding Studies: These assess the affinity and activity at dopamine and serotonin receptors.
  • Metabolic Pathway Analysis: Understanding how deuteration affects the metabolism compared to non-labeled counterparts.

Such studies are crucial for optimizing therapeutic strategies and understanding potential side effects.

Similar Compounds

Quetiapine D4 fumarate shares structural similarities with several other compounds used in psychiatric treatment. Here are some comparable compounds:

Compound NameMolecular FormulaKey Characteristics
QuetiapineC21H25N3O2SC_{21}H_{25}N_{3}O_{2}SAtypical antipsychotic; acts on dopamine and serotonin receptors .
OlanzapineC17H20N4OC_{17}H_{20}N_{4}OSimilar mechanism; used for schizophrenia and bipolar disorder .
RisperidoneC23H27FN3OC_{23}H_{27}FN_{3}OAntagonist at dopamine D2 and serotonin 5-HT2A receptors; treats schizophrenia .
LurasidoneC22H22N4OC_{22}H_{22}N_{4}OActs on multiple serotonin receptors; used for schizophrenia .

Uniqueness of Quetiapine D4 Fumarate

Quetiapine D4 fumarate's uniqueness lies in its deuterium labeling, which can enhance metabolic stability and provide insights into drug behavior that are not possible with non-labeled compounds. This feature makes it particularly valuable for research into drug interactions and pharmacokinetics, distinguishing it from other atypical antipsychotics that lack this isotopic modification.

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

507.22792079 g/mol

Monoisotopic Mass

507.22792079 g/mol

Heavy Atom Count

35

Dates

Modify: 2024-04-14

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